

Pelecopan comparative efficacy in PNH models

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Compound Focus: Pelecopan

CAS No.: 2378380-49-3

Cat. No.: S12864284

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Pelecopan (BCX-9930) Profile

Attribute	Details
Drug Type	Small molecule [1]
Mechanism of Action	Potent, selective, and orally active inhibitor of complement factor D (CFD) [2] [3].
Highest Phase of Development	Discontinued (Phase 2) [1] [4].
Relevant Indications (under study)	Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, IgA Nephropathy [1] [2] [4].

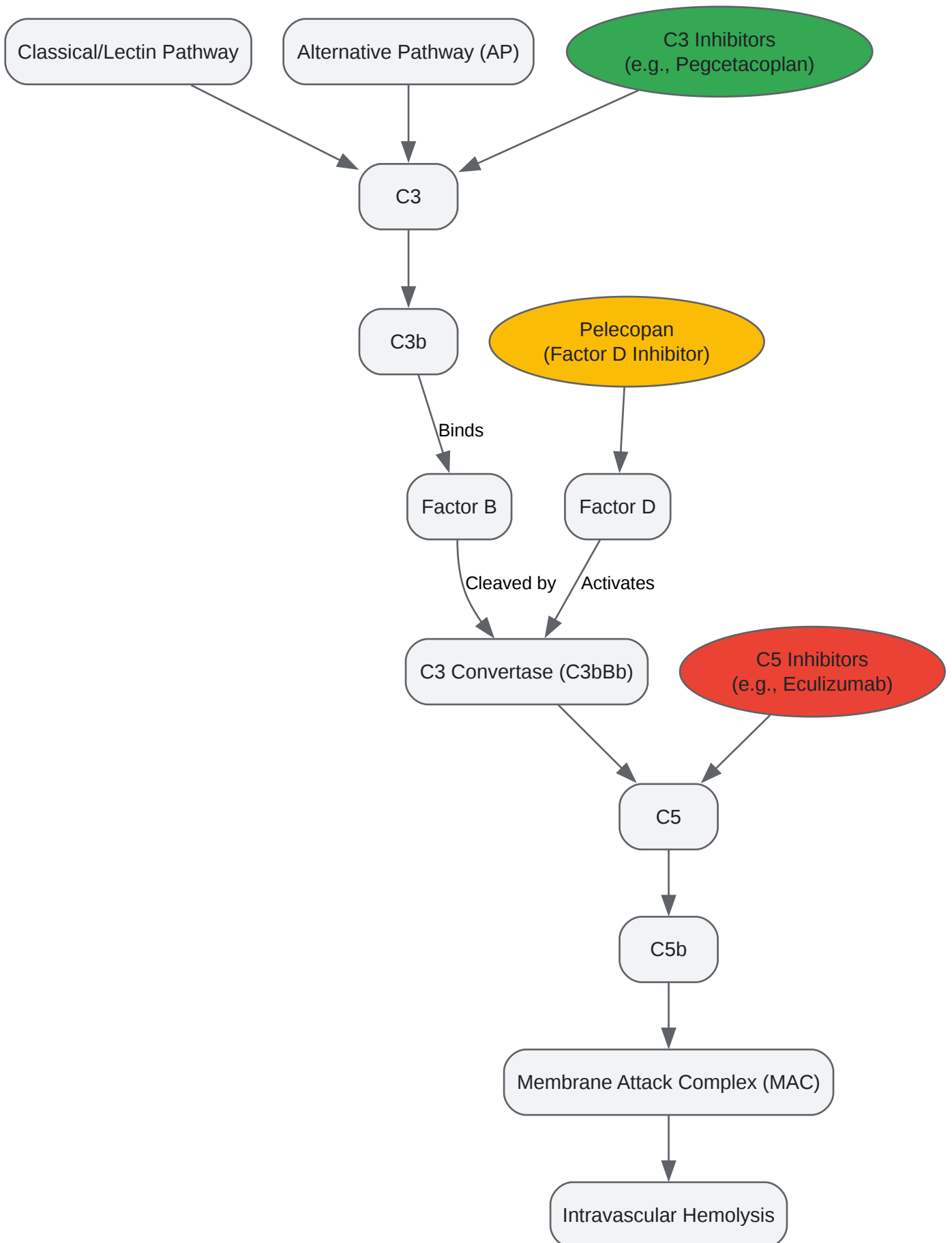
| **Key Preclinical IC50 Values** | • Purified human factor D: 14.3 nM • Factor B bound to C3b: 28.1 nM • AP-mediated hemolysis (rabbit erythrocytes): 29.5 nM • C3 fragment deposition on PNH RBCs: 39.3 nM [2] [3]. | | **Selectivity** | Did not significantly inhibit other serine proteases like thrombin, activated protein C, or factors Xa and XIIa (IC50 >28 µM) [3]. |

Mechanism of Action and Experimental Data

Pelecopan was designed to inhibit the **alternative pathway (AP)** of the complement system by targeting **complement factor D (CFD)**, a serine protease [3].

- **Role of Factor D:** Factor D is essential for cleaving factor B to form the C3 convertase (C3bBb), which drives the amplification loop of the complement cascade. Uncontrolled AP activation leads to the destruction of red blood cells (hemolysis) in PNH [3].
- **Therapeutic Goal:** By inhibiting factor D, **Pelecopan** aimed to prevent both **intravascular and extravascular hemolysis** in PNH, addressing a limitation of C5 inhibitors (like eculizumab) which only prevent intravascular hemolysis [2].

The following diagram illustrates the complement cascade and the points of inhibition for different drug classes.



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*Diagram: Complement Cascade Inhibition Points. This figure shows the alternative complement pathway and the specific proteins targeted by different inhibitor classes. **Pelecopan** acts upstream by inhibiting Factor D to prevent the formation of the C3 convertase, the central amplification engine of the pathway [3].*

Experimental Protocols for Key Assays

The quantitative data for **Pelecopan** was generated using standard complement research assays. Below are summaries of the key methodologies cited in the search results [3].

Inhibition of Purified Human Factor D Proteolytic Activity

- **Objective:** To measure the direct inhibitory activity of **Pelecopan** on the primary target, factor D.
- **Methodology:** An enzyme activity assay using purified human factor D. The half-maximal inhibitory concentration (IC50) is determined by incubating the enzyme with the compound and a specific chromogenic or fluorogenic substrate. The cleavage of the substrate is measured spectrophotometrically or fluorometrically.
- **Key Parameter:** IC50 = 14.3 nM [2] [3].

Inhibition of Alternative Pathway-Mediated Hemolysis

- **Objective:** To evaluate the functional effect of **Pelecopan** in a cell-based system that models the destruction of RBCs in PNH.
- **Methodology:** Rabbit erythrocytes, which are highly susceptible to lysis by the human alternative pathway, are incubated with normal human serum as a source of complement. The serum is pre-treated with increasing concentrations of **Pelecopan**. Hemolysis is quantified by measuring the release of hemoglobin.
- **Key Parameter:** IC50 = 29.5 nM [2] [3].

Inhibition of C3 Fragment Deposition on PNH Erythrocytes

- **Objective:** To assess the drug's ability to prevent extravascular hemolysis, a key clinical outcome.

- **Methodology:** PNH erythrocytes (lacking CD59) are incubated with normal human serum and **Pelecopan**. The deposition of C3 fragments (e.g., C3b, iC3b) on the cell surface is then detected and quantified using flow cytometry with a fluorescently-labeled anti-C3 antibody.
- **Key Parameter:** IC50 = 39.3 nM [3].

Interpretation and Context

While **Pelecopan** demonstrated potent and selective activity in pre-clinical models, its discontinuation means it will not become a clinical treatment for PNH [1] [4]. The field has since moved forward with other agents, particularly **proximal complement inhibitors** like **iptacopan** (an oral Factor B inhibitor) and **pegcetacoplan** (a C3 inhibitor), which also target the complement cascade upstream of C5 and have demonstrated clinical efficacy [5] [6] [7].

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